Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide
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Overview
Description
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide is a specialized chemical compound with the molecular formula C18H14D6BrNO and a molecular weight of 352.30 . This compound is primarily used in proteomics research and is known for its stability and solubility in chloroform and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide involves multiple steps, starting with the preparation of the tetrahydro-3,3-diphenyl-2-furylidene intermediate. This intermediate is then reacted with dimethylamine in the presence of a deuterium source to introduce the deuterium atoms (d6). The final step involves the addition of hydrobromic acid to form the bromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The deuterium atoms (d6) enhance the stability of the compound, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Dimethyl-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide: Similar structure but without deuterium atoms.
3,3-Diphenyltetrahydrofuran-2-ylidene (dimethyl)ammonium bromide: Another similar compound with slight structural variations.
Uniqueness
Dimethyl-d6-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium Bromide is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in proteomics research .
Properties
Molecular Formula |
C18H20BrNO |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(3,3-diphenyloxolan-2-ylidene)-bis(trideuteriomethyl)azanium;bromide |
InChI |
InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1/i1D3,2D3; |
InChI Key |
QJPXLCQSAFQCBD-TXHXQZCNSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])[2H].[Br-] |
Canonical SMILES |
C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
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